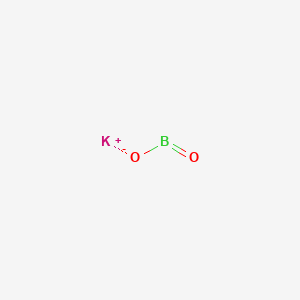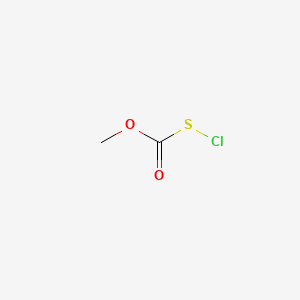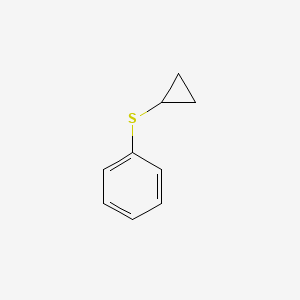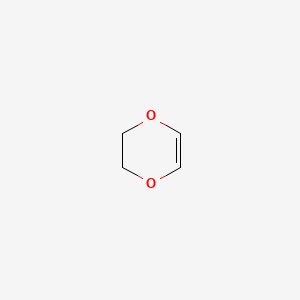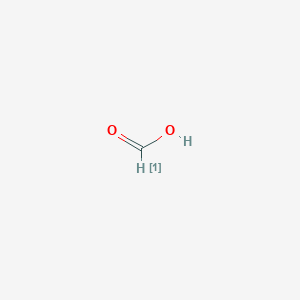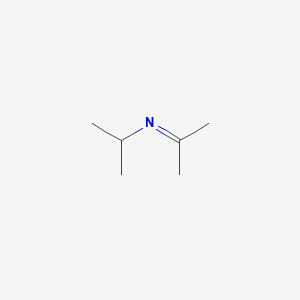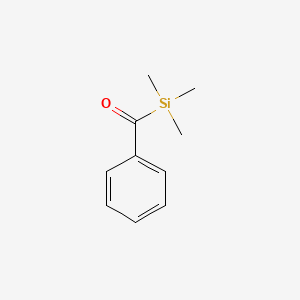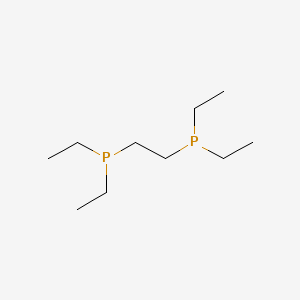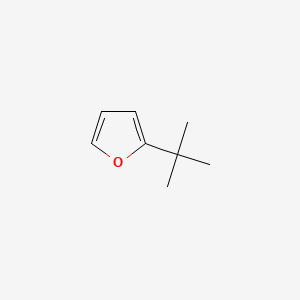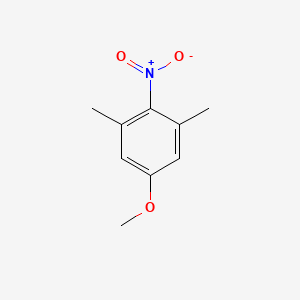
5-甲氧基-1,3-二甲基-2-硝基苯
概述
描述
5-Methoxy-1,3-dimethyl-2-nitrobenzene is an aromatic compound with the molecular formula C9H11NO3 It is characterized by a methoxy group (-OCH3) and two methyl groups (-CH3) attached to a benzene ring, along with a nitro group (-NO2)
科学研究应用
5-Methoxy-1,3-dimethyl-2-nitrobenzene has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
5-Methoxy-1,3-dimethyl-2-nitrobenzene is a nitrobenzene derivative. Nitrobenzene compounds are often used in the manufacture of dyes, pharmaceuticals, and pesticides
Mode of Action
Nitrobenzene compounds typically undergo electrophilic substitution reactions. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
Nitrobenzene compounds can undergo various reactions, including nitration and friedel-crafts acylation .
Pharmacokinetics
Nitro compounds generally have high dipole moments and lower volatility than ketones of about the same molecular weight .
安全和危害
The compound has been classified with the signal word 'Warning’ . The hazard statement is H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
生化分析
Biochemical Properties
5-Methoxy-1,3-dimethyl-2-nitrobenzene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the nitro group of 5-Methoxy-1,3-dimethyl-2-nitrobenzene undergoing reduction or oxidation reactions, leading to the formation of reactive intermediates that can further interact with other biomolecules .
Cellular Effects
The effects of 5-Methoxy-1,3-dimethyl-2-nitrobenzene on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Methoxy-1,3-dimethyl-2-nitrobenzene has been shown to modulate the expression of genes involved in oxidative stress responses. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of 5-Methoxy-1,3-dimethyl-2-nitrobenzene involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The nitro group of 5-Methoxy-1,3-dimethyl-2-nitrobenzene can undergo reduction to form reactive intermediates, which can then interact with nucleophilic sites on proteins and DNA. This can lead to enzyme inhibition or activation, depending on the specific biomolecule involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-1,3-dimethyl-2-nitrobenzene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Methoxy-1,3-dimethyl-2-nitrobenzene is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to 5-Methoxy-1,3-dimethyl-2-nitrobenzene in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 5-Methoxy-1,3-dimethyl-2-nitrobenzene vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. High doses of 5-Methoxy-1,3-dimethyl-2-nitrobenzene have been associated with toxicity, including liver and kidney damage, as well as adverse effects on the nervous system .
Metabolic Pathways
5-Methoxy-1,3-dimethyl-2-nitrobenzene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its oxidation and reduction reactions. These metabolic processes lead to the formation of various metabolites, some of which may be more reactive or toxic than the parent compound. The metabolic flux and levels of metabolites can be significantly affected by the presence of 5-Methoxy-1,3-dimethyl-2-nitrobenzene, leading to changes in overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 5-Methoxy-1,3-dimethyl-2-nitrobenzene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 5-Methoxy-1,3-dimethyl-2-nitrobenzene within tissues can vary, with higher concentrations often found in organs involved in detoxification, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 5-Methoxy-1,3-dimethyl-2-nitrobenzene is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 5-Methoxy-1,3-dimethyl-2-nitrobenzene may localize to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can interact with DNA and influence gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1,3-dimethyl-2-nitrobenzene typically involves the nitration of 5-methoxy-1,3-dimethylbenzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of 5-Methoxy-1,3-dimethyl-2-nitrobenzene may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 5-Methoxy-1,3-dimethyl-2-nitrobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of the methoxy group makes the benzene ring more reactive towards electrophiles, facilitating reactions such as halogenation and sulfonation.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl3 or AlCl3).
Reduction: Hydrogen gas with a palladium or platinum catalyst, or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the methyl groups.
相似化合物的比较
1,3-Dimethyl-5-nitrobenzene: Similar structure but lacks the methoxy group, resulting in different reactivity and applications.
2-Nitro-1,3-dimethylbenzene: Another isomer with the nitro group in a different position, affecting its chemical properties and reactivity.
Uniqueness: 5-Methoxy-1,3-dimethyl-2-nitrobenzene is unique due to the presence of both methoxy and nitro groups, which impart distinct electronic effects on the benzene ring. This combination of substituents enhances its reactivity in electrophilic aromatic substitution reactions and provides a versatile platform for further chemical modifications.
属性
IUPAC Name |
5-methoxy-1,3-dimethyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRJLJWPPSJVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209897 | |
| Record name | Benzene, 5-methoxy-1,3-dimethyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61019-03-2 | |
| Record name | Benzene, 5-methoxy-1,3-dimethyl-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061019032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 5-methoxy-1,3-dimethyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

